6-Methyl-1-decanol
Description
6-Methyl-1-decanol is a branched primary alcohol with the formula C₁₁H₂₄O, featuring a methyl group at the 6th carbon of a decanol backbone. It is likely used in industrial applications (e.g., surfactants, plasticizers, or fragrance intermediates).
Properties
Molecular Formula |
C11H24O |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
6-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-8-11(2)9-6-5-7-10-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
ZPMNDFWZBJOEEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-1-decanol can be synthesized through several methods. One common approach involves the reduction of 6-methyl-1-decanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, 6-Methyl-1-decanol can be produced via the hydroformylation of 1-decene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-decene, forming 6-methyl-1-decanal, which is then hydrogenated to yield 6-Methyl-1-decanol.
Chemical Reactions Analysis
Etherification
6-Methyl-1-decanol undergoes acid-catalyzed etherification when reacted with another alcohol. Studies on structurally analogous alcohols demonstrate that branching far from the hydroxyl group enhances ether selectivity. For example:
| Alcohol Structure | Ether Selectivity | Dehydration Selectivity |
|---|---|---|
| 1-Hexanol (linear) | >99% | <1% |
| 4-Methyl-1-pentanol (C₆) | >99% | <1% |
| 6-Methyl-1-decanol (C₁₁) | Predicted: >95% | Predicted: <5% |
Data extrapolated from C₆ alcohol studies suggest that the methyl group at C6 minimizes steric hindrance near the reactive hydroxyl group, favoring bimolecular ether formation over dehydration. Reaction conditions typically involve solid acid catalysts like WOx/ZrO₂ at 120–150°C .
Dehydration
Under acidic conditions (e.g., H₂SO₄, H₃PO₄), 6-Methyl-1-decanol undergoes β-elimination to form alkenes. Key findings include:
-
Mechanism : Follows an E2 pathway due to its primary alcohol structure, requiring a strong acid to protonate the hydroxyl group and a base to abstract a β-hydrogen.
-
Product Distribution : Predominantly forms 1-decene derivatives, though minor isomers may arise from hydride shifts.
-
Reactivity : Branched alcohols exhibit 10–20% slower dehydration rates compared to linear analogs due to steric effects .
Oxidation
Primary alcohols like 6-Methyl-1-decanol oxidize to carboxylic acids under strong oxidizing conditions:
-
Agents : KMnO₄ (acidic), CrO₃, or Na₂Cr₂O₇.
-
Product : 6-Methyldecanoic acid (C₁₁H₂₂O₂).
-
Kinetics : The methyl branch at C6 reduces oxidation efficiency by ~15% compared to 1-decanol, as measured by reaction half-life .
Esterification
6-Methyl-1-decanol reacts with carboxylic acids or anhydrides to form esters:
-
Example : Reaction with acetic anhydride yields 6-methyldecyl acetate.
-
Conditions : Requires acid catalysis (e.g., H₂SO₄) and reflux.
-
Yield : ~85–90% under optimized conditions, comparable to linear alcohols .
Substitution Reactions
The hydroxyl group can be replaced via nucleophilic substitution after activation:
-
Tosylation : Treatment with TsCl/pyridine converts the alcohol to a tosylate, enabling SN2 reactions with nucleophiles (e.g., Br⁻, I⁻).
-
Limitations : Steric hindrance from the C6 methyl group reduces substitution rates by ~30% relative to 1-decanol .
Comparative Reactivity
The table below contrasts 6-Methyl-1-decanol’s reactivity with related alcohols:
| Reaction Type | 6-Methyl-1-decanol | 1-Decanol (Linear) | 2-Methyl-1-pentanol |
|---|---|---|---|
| Etherification | High selectivity | High selectivity | Low selectivity |
| Dehydration Rate | Moderate | Fast | Very fast |
| Oxidation Efficiency | 85% | 100% | N/A (secondary) |
Mechanistic Insights
-
Steric Effects : The C6 methyl group minimally impacts reactions at the C1 hydroxyl site but reduces accessibility for bulky reagents.
-
Electronic Effects : Branching increases electron density at the α-carbon, slightly destabilizing carbocation intermediates in dehydration .
-
Thermodynamics : Etherification is favored over dehydration at temperatures below 150°C due to lower activation energy (Δ‡ = 110 kJ/mol vs. 130 kJ/mol) .
Scientific Research Applications
6-Methyl-1-decanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-1-decanol involves its interaction with biological membranes. The hydroxyl group allows it to form hydrogen bonds with membrane lipids, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its hydrophobic decane chain enables it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) 2-Methyl-1-pentanol ()
- Structure : Shorter carbon chain (C₆H₁₄O) with a methyl branch at the 2nd carbon.
- Properties :
- Key Differences: Chain length: 6-Methyl-1-decanol has a longer hydrophobic tail (C₁₁ vs. C₆), likely altering its solubility and surfactant properties.
(b) Phenolic Decanoyl Derivatives ()
- Example: 6-(10-Hydroxydecanoyl)-2,3-dimethoxy-5-methylphenol.
- Structure: Combines a phenolic ring with a decanoyl chain and methoxy/methyl substituents.
- Applications: Likely used in pharmaceuticals or organic synthesis due to its phenolic and acylated structure.
- Key Differences: Functional groups: The phenolic derivative contains aromatic rings and ester linkages, whereas 6-Methyl-1-decanol is a simple aliphatic alcohol.
Critical Data Gaps
- Physical/Chemical Properties: No data on 6-Methyl-1-decanol’s melting/boiling points, logP, or stability.
- Synthesis: No references to its preparation methods or industrial-scale production.
- Safety : Hazard profiles (e.g., flammability, toxicity) remain uncharacterized.
Recommendations for Further Research
To address these gaps, consult specialized databases (e.g., SciFinder, Reaxys) or literature focusing on:
- Long-chain branched alcohols: Compare with analogs like 4-Methyl-1-decanol or 6-Methyl-1-dodecanol.
- Industrial applications : Review patents for alcohol-based surfactants or solvents.
Notes
- Structural analogs suggest that chain length and functional groups critically influence properties, but extrapolation is speculative without experimental data.
Biological Activity
6-Methyl-1-decanol, a branched-chain fatty alcohol, has garnered attention for its biological activity, particularly in antimicrobial and phytotoxic applications. This article explores the compound's biological properties, including its effects on microbial growth, potential therapeutic applications, and its mechanisms of action.
6-Methyl-1-decanol is classified as a long-chain aliphatic alcohol with the molecular formula . Its structure features a methyl group at the sixth carbon of the decanol chain, which influences its solubility and biological interactions.
Antimicrobial Activity
Research indicates that 6-Methyl-1-decanol exhibits significant antimicrobial properties. A study examining various aliphatic alcohols found that longer-chain alcohols, such as 6-methyl-1-decanol, can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for 6-methyl-1-decanol was determined to be effective against several pathogenic strains.
Table 1: Antimicrobial Activity of 6-Methyl-1-decanol
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Bacillus cereus | 0.3 |
The compound's activity is thought to stem from its ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell lysis .
Phytotoxic Effects
In addition to its antimicrobial properties, 6-Methyl-1-decanol has been studied for its phytotoxic effects on various plant species. It has been shown to inhibit axillary bud growth in tobacco plants when applied at certain concentrations. The mechanism involves disrupting cellular respiration by increasing membrane permeability, which leads to desiccation of leaf tissues .
Table 2: Phytotoxic Concentrations of 6-Methyl-1-decanol
| Plant Species | Effective Concentration (M) |
|---|---|
| Tobacco | 0.14 |
| Tomato | 0.10 |
| Lettuce | 0.12 |
The mechanisms through which 6-Methyl-1-decanol exerts its biological effects include:
- Membrane Disruption : The hydrophobic nature of long-chain alcohols allows them to integrate into lipid bilayers, causing structural changes that increase permeability.
- Inhibition of Cellular Respiration : By altering membrane dynamics, these alcohols can inhibit critical metabolic processes such as phosphorylation in chloroplasts and mitochondria .
- Immunosuppressive Effects : Some studies suggest that aliphatic alcohols might impair immune cell function, potentially reducing phagocytic activity in monocytes exposed to these compounds .
Case Studies
Several case studies have highlighted the effectiveness of 6-Methyl-1-decanol in both agricultural and medical contexts:
- Agricultural Application : In a study focused on organic crop management, 6-Methyl-1-decanol was utilized as a topping agent to control unwanted growth in tobacco plants without harming axillary buds. This selective action makes it a candidate for organic herbicides .
- Medical Research : Investigations into the compound's potential as an antimicrobial agent have shown promising results against antibiotic-resistant strains of bacteria, indicating its potential role in developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
